molecular formula C10H10N4OS B2736431 4-amino-6-(benzylthio)-1,3,5-triazin-2(5H)-one CAS No. 56864-83-6

4-amino-6-(benzylthio)-1,3,5-triazin-2(5H)-one

Cat. No. B2736431
CAS RN: 56864-83-6
M. Wt: 234.28
InChI Key: KCXMSZGXMLZXLO-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in scientific, medical, or industrial contexts.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, reactivity with other compounds, and stability.


Scientific Research Applications

Synthesis and Structural Analysis

The compound 4-amino-6-(benzylthio)-1,3,5-triazin-2(5H)-one is a versatile intermediate in organic synthesis. A study demonstrated its application in synthesizing 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one through reactions with carbon disulfide and benzyl bromide. This compound shows significant potential for further chemical transformations due to its unique structure, as evidenced by its crystallization in the monoclinic space group and extensive intermolecular hydrogen bonding, highlighting its utility in structural chemistry research (Hwang et al., 2006).

Antimicrobial Activity

Research on derivatives of 4-amino-6-(benzylthio)-1,3,5-triazin-2(5H)-one has shown promise in antimicrobial applications. For instance, compounds synthesized from it have been tested for antibacterial and antifungal activities against various microorganisms, showcasing its potential as a precursor for developing new antimicrobial agents (Ashok & Holla, 2007).

Antiproliferative and Antiviral Activities

Further modifications of 4-amino-6-(benzylthio)-1,3,5-triazin-2(5H)-one derivatives have led to compounds with significant antiproliferative activity against various cancer cell lines, highlighting its importance in cancer research. Additionally, some of these derivatives have shown remarkable activity against the avian influenza virus, indicating potential for antiviral drug development (Hebishy et al., 2020).

Luminescent Metal Organic Frameworks

The strategic design of triazine-based ligands, incorporating 4-amino-6-(benzylthio)-1,3,5-triazin-2(5H)-one, for the synthesis of amine-functionalized luminescent metal-organic frameworks (MOFs) has opened new avenues in selective gas/vapor sorption and nanomolar sensing of hazardous materials in water. These frameworks demonstrate the compound's utility in creating sensitive and selective sensors for environmental monitoring (Das & Mandal, 2018).

Safety And Hazards

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Future Directions

This involves discussing potential future research directions, such as new synthetic routes, applications, or biological studies.


properties

IUPAC Name

6-amino-4-benzylsulfanyl-1H-1,3,5-triazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c11-8-12-9(15)14-10(13-8)16-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXMSZGXMLZXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=O)NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-6-(benzylthio)-1,3,5-triazin-2(5H)-one

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